Cassiamin B

Description

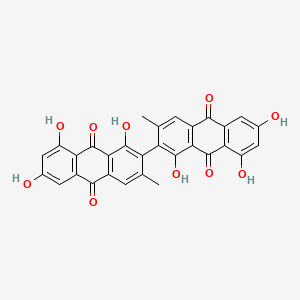

Structure

3D Structure

Properties

Molecular Formula |

C30H18O10 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

1,6,8-trihydroxy-3-methyl-2-(1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O10/c1-9-3-13-23(29(39)21-15(25(13)35)5-11(31)7-17(21)33)27(37)19(9)20-10(2)4-14-24(28(20)38)30(40)22-16(26(14)36)6-12(32)8-18(22)34/h3-8,31-34,37-38H,1-2H3 |

InChI Key |

QEKGDEDMAJJRRM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

Synonyms |

cassiamin B |

Origin of Product |

United States |

Isolation and Advanced Characterization Methodologies of Cassiamin B

Methodological Advances in Extraction from Natural Sources

The initial step in obtaining Cassiamin B involves its extraction from plant matrices, traditionally the leaves, stems, or roots. phytopharmajournal.comijisrt.com Conventional solid-liquid extraction methods like maceration, percolation, and Soxhlet extraction are frequently reported for isolating anthraquinones and bianthraquinones from Cassia species. researchgate.netnih.govljmu.ac.uk These methods typically employ a range of organic solvents, selected based on polarity, including ethanol (B145695), methanol (B129727), ethyl acetate, and chloroform. ijisrt.comnih.gov For instance, studies have reported soaking powdered plant material in 95% ethanol for extended periods or using successive solvent extraction with solvents of increasing polarity to partition the phytochemicals present. researchgate.net

Methodological advances have moved towards "green" or non-conventional extraction techniques that offer improved efficiency, reduced solvent consumption, and shorter extraction times. nih.govscielo.br Techniques such as ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) are becoming more prevalent in natural product chemistry. nih.govmdpi.com Specifically, UAE has been successfully optimized using response surface methodology (Box-Behnken Design) for achieving a high extraction yield of anthraquinones from Cassia singueana, a related species, demonstrating the applicability of these advanced methods for compounds like this compound. ljmu.ac.uk These modern approaches enhance the penetration of the solvent into the plant matrix and facilitate the dissolution and diffusion of the target compounds. nih.gov

Chromatographic Techniques for Isolation and Purification

Following extraction, the crude mixture contains a multitude of compounds, necessitating high-resolution purification techniques to isolate this compound. sigmaaldrich.comresearchgate.net Chromatography is the cornerstone of this purification process, with methods chosen to exploit the physicochemical properties of the target molecule. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a critical tool for both the analytical determination and preparative isolation of this compound and related anthraquinones. researchgate.netdergipark.org.tr Reverse-phase (RP-HPLC) is a common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. dergipark.org.tr Researchers have used comparative HPLC analysis to confirm the presence of specific bianthraquinones in extracts derived from different methods, such as soxhlet versus maceration. informahealthcare.com

For preparative purposes, techniques like recycling preparative HPLC have been employed to achieve high-purity isolation of anthraquinones from complex extracts. ljmu.ac.uk This method enhances separation efficiency by passing the sample through the column multiple times. The selection of mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve baseline separation of closely related compounds. dergipark.org.tr

| Parameter | Condition Details |

|---|---|

| Column Type | Reverse-Phase (e.g., Supelcosil LC-18, RP-C18) |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., 0.5% orthophosphoric acid) |

| Detection | Diode Array Detector (DAD) at wavelengths such as 225 nm or 254 nm |

| Flow Rate | Typically 1.0 mL/min for analytical scale |

| Application | Qualitative and quantitative determination; Preparative isolation |

Capillary Electrophoresis (CE) has proven to be an effective and rapid method for the simultaneous separation and determination of anthraquinones and bianthraquinones, including Cassiamin A and this compound, from Cassia siamea. nih.govjst.go.jp This technique separates ions based on their electrophoretic mobility in an electric field. The inclusion of cyclodextrins in the running buffer is a key modification that enhances the separation of structurally similar and neutral compounds by forming host-guest inclusion complexes. researchgate.net

Research has demonstrated a specific and successful CE method for this compound. researchgate.netnih.govjst.go.jp This application highlights the high resolving power of CE for analyzing complex phytochemical extracts. researchgate.net

| Parameter | Condition Details |

|---|---|

| Technique | Cyclodextrin Modified Capillary Zone Electrophoresis (CZE) |

| Running Electrolyte | 0.05 M hydroxypropyl-γ-cyclodextrin in 0.1 M borate (B1201080) buffer (pH 9) |

| Organic Modifier | 10% Acetonitrile |

| Applied Voltage | 20 kV |

| Application | Separation and determination of Cassiamin A and this compound in Cassia siamea extracts |

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Once isolated, the definitive structure of this compound is determined using a combination of advanced spectroscopic and spectrometric methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural assignment of complex natural products like this compound. researchgate.netnih.gov A suite of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are required to piece together the molecular puzzle. researchgate.netnd.edu

For a bianthraquinone like this compound, ¹H and ¹³C NMR spectra reveal the characteristic signals for the anthraquinone skeletons. researchgate.net 2D NMR experiments are then used to establish connectivities:

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different molecular fragments and, critically, confirming the linkage point between the two anthraquinone monomers that form the dimeric structure. researchgate.net

The application of these extensive NMR techniques is essential for the unambiguous structural elucidation and assignment of all proton and carbon signals in the this compound molecule. researchgate.netbioinformation.net

Mass Spectrometry (MS) provides vital information on the molecular weight of a compound. For this compound, MS analysis confirms the mass of the dimeric structure. High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). acs.org

This precision allows for the unambiguous determination of the elemental composition (the exact number of carbon, hydrogen, and oxygen atoms) of the molecule. researchgate.netnih.gov For example, the molecular formula of a related bisanthraquinone was established as C₃₇H₃₀O₁₀ based on its HR-EI-MS data. researchgate.net This information is complementary to NMR data and is fundamental in confirming the identity of the isolated compound, distinguishing it from other isomers or compounds with similar molecular weights. nih.gov LC-MS/MS techniques, which couple liquid chromatography with tandem mass spectrometry, are also used to screen extracts and identify known phytochemicals by comparing their mass spectra and fragmentation patterns against spectral libraries. jcbsc.org

Biosynthetic Pathways and Engineered Production Approaches of Cassiamin B

Proposed Biosynthetic Origins of Anthraquinones and Bianthraquinones

Anthraquinones, the monomeric units that form bianthraquinones like Cassiamin B, are synthesized in nature through two principal routes: the polyketide pathway and the shikimate pathway. researchgate.netfu-berlin.de The specific substitution pattern on the anthraquinone (B42736) core typically indicates its biosynthetic origin. researchgate.net

The polyketide pathway is the primary route for the biosynthesis of the vast majority of anthraquinones found in fungi and certain higher plant families, including the Leguminosae family to which Cassia species belong. researchgate.netimrpress.com This pathway is responsible for producing anthraquinones characterized by substituent groups on both outer aromatic rings (A and C), such as chrysophanol (B1684469) and emodin (B1671224), which are the constituent monomers of this compound. researchgate.netafjbs.com

The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by several malonyl-CoA units. scholars.directeolss.net For emodin-type anthraquinones, one molecule of acetyl-CoA and seven molecules of malonyl-CoA condense to form a linear octaketide chain. scholars.directmdpi.com This chain undergoes a series of intramolecular cyclization and aromatization reactions, catalyzed by Type III polyketide synthases (PKS), specifically octaketide synthases (OKS), to form a key intermediate, atrochrysone (B1255113) carboxylic acid. scholars.directuni-freiburg.de Subsequent enzymatic steps, including decarboxylation and dehydration, convert this intermediate into emodin anthrone (B1665570), which is then oxidized to form emodin. biorxiv.org Chrysophanol biosynthesis follows a similar pathway. The dimerization of these monomeric anthraquinones through oxidative coupling, a reaction likely catalyzed by enzymes such as cytochrome P450 monooxygenases, leads to the formation of bianthraquinones like this compound. nih.gov

In contrast to the polyketide pathway, the shikimate pathway (also known as the chorismate/o-succinylbenzoic acid pathway) is predominantly active in plants from the Rubiaceae family. researchgate.net This pathway produces alizarin-type anthraquinones, which are typically substituted on only one of the outer rings (ring C). researchgate.netfu-berlin.de

The biosynthesis via this route involves the condensation of chorismate (derived from the shikimate pathway) and α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.net Ring C of the anthraquinone skeleton is subsequently formed from isopentenyl diphosphate (B83284) (IPP), a five-carbon building block. researchgate.net IPP itself can be synthesized via the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net While this pathway is crucial for a large group of plant anthraquinones, it is not the primary route for the synthesis of the chrysophanol and emodin monomers that constitute this compound. researchgate.netimrpress.com

| Pathway | Primary Organisms | Key Precursors | Resulting Substitution Pattern | Example Monomers |

| Polyketide Pathway | Fungi, Lichens, some Higher Plants (e.g., Leguminosae) | Acetyl-CoA, Malonyl-CoA | Substituted on both rings A and C | Emodin, Chrysophanol |

| Shikimate Pathway | Higher Plants (e.g., Rubiaceae) | Chorismate, α-ketoglutarate, IPP/DMAPP | Substituted on ring C only | Alizarin, Rubiadin |

Polyketide Pathway Involvement

Microbial Biosynthesis and Biotransformation Research

The complexity of chemical synthesis and the low yields from natural extraction have spurred research into microbial-based production of anthraquinones and their derivatives. Genetic engineering and biotransformation studies offer promising strategies for producing novel analogs and improving yields. benthamdirect.com

Genetic engineering has been successfully employed to manipulate anthraquinone biosynthetic pathways in both microorganisms and plant cell cultures. These strategies often involve the heterologous expression of key pathway genes or the modification of host metabolism to increase precursor supply.

Heterologous Production in E. coli : Recombinant Escherichia coli has been engineered to produce various anthraquinone derivatives. For example, by introducing genes for the TDP-rhamnose biosynthetic pathway, an anthraquinone glycosyltransferase, and a sugar methyltransferase, engineered E. coli was able to convert exogenously fed chrysazin into its glycosylated and methylated derivatives. mdpi.com

Enhancement in Plant Cell Cultures : Overexpression of critical enzymes in plant cell cultures has been shown to boost anthraquinone production. In one study, transforming Morinda citrifolia cell suspension cultures with the gene for 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the MEP pathway, resulted in a significant increase in total anthraquinone yield. nih.gov

Production in Streptomyces : Species of Streptomyces are natural producers of polyketide antibiotics, including bianthraquinones like setomimycin (B1680964). nih.gov Research into the setomimycin biosynthetic gene cluster has identified a cytochrome P450 enzyme responsible for the crucial dimerization step, providing a target for future engineering efforts to produce other bianthraquinones. nih.gov Optimization of fermentation conditions for Streptomyces sp., for instance, has led to a more than 16-fold increase in setomimycin production. nih.gov

Biotransformation using whole microbial cells or isolated enzymes allows for specific modifications of the anthraquinone scaffold, such as glycosylation and methylation. These modifications can significantly alter the bioactivity and physicochemical properties of the parent compound.

Beauveria bassiana Biotransformations : The fungus Beauveria bassiana has been shown to effectively catalyze the 4'-O-methyl-glucosylation of various hydroxyanthraquinones. acs.org When 1,8-dihydroxyanthraquinone was supplied to cultures of B. bassiana, it was converted to 8-hydroxy-1-(4'-O-methyl-1β-O-d-glucopyranosyloxy)anthraquinone. acs.org The same fungus also performed a novel N-glycosylation on 1,2-diaminoanthraquinone. acs.org

Multi-Enzyme Systems : The synergistic action of multiple enzymes is being explored for the modification of various biomolecules. semanticscholar.org Laccases, for example, can be used to graft phenolic compounds onto polymer backbones. semanticscholar.org Similar enzymatic approaches could be envisioned for creating novel anthraquinone derivatives by coupling them to other molecules. Fungi are known to produce a wide array of tailoring enzymes, including methyltransferases, glycosyltransferases, and oxidases, that create the vast diversity of atrochrysone-derived products seen in nature. uni-freiburg.de

These studies highlight the potential of using tailored enzymatic and microbial systems to produce complex bianthraquinones like this compound and to generate novel derivatives with potentially enhanced properties.

Preclinical Pharmacological Investigations and Mechanistic Elucidation of Cassiamin B

Chemopreventive and Anticancer Modalities

Research into Cassiamin B has unveiled its potential as a chemopreventive and anticancer agent through various experimental models. The compound has been examined for its ability to inhibit virus activation linked to cancer, suppress tumor development in animal models, and exert cytotoxic effects on cancer cells.

Inhibition of Epstein-Barr Virus (EBV) Activation

The Epstein-Barr virus (EBV), a human herpesvirus, is associated with the development of several types of cancers. A key area of chemoprevention research involves inhibiting the activation of the EBV early antigen (EBV-EA), which is linked to the viral lytic cycle and tumor promotion. This compound has been evaluated for its ability to inhibit EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. phytopharmajournal.comresearchgate.netdoi.org

Studies comparing bianthraquinones like this compound to anthraquinone (B42736) monomers found that the monomers generally exhibit higher inhibitory activity against EBV-EA activation. phytopharmajournal.comdoi.orgresearchgate.net The inhibitory concentration (IC50) for this compound was determined in these short-term in vitro assays. doi.org

Table 1: Inhibitory Effect of this compound on EBV-EA Activation

| Compound | IC50 (mol/32 pmol TPA) |

|---|---|

| This compound | 410 |

Data sourced from in vitro assays using Raji cells induced by TPA. doi.org

Effects on Skin Carcinogenesis Models (e.g., Mouse Two-Stage Skin Carcinogenesis)

The two-stage mouse skin carcinogenesis model is a standard preclinical method to evaluate the anti-tumor-promoting effects of chemical compounds. This model typically involves an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated applications of a tumor promoter, like TPA. nih.govcapes.gov.brresearchgate.net

In these studies, this compound, isolated from Cassia siamea, demonstrated a notable anti-tumor promoting effect when applied topically. nih.govcapes.gov.brresearchgate.net The compound's ability to inhibit the promotional phase of carcinogenesis highlights its potential as a chemopreventive agent. phytopharmajournal.combenthamopen.comtandfonline.com

In Vitro Cytotoxicity against Carcinoma Cell Lines

The direct effect of this compound on the viability of cancer cells has been a subject of investigation. Studies have explored the cytotoxic potential of extracts from Cassia siamea, which contain bianthraquinones like this compound. phytopharmajournal.com For instance, various extracts of the plant have shown cytotoxicity against human epidermoid carcinoma (KB) cell lines. phytopharmajournal.com Specifically, twelve compounds from Cassia siamea, including bianthraquinones, were tested for their inhibitory activities in assays for anti-tumor promoters. phytopharmajournal.comresearchgate.net

Molecular Mechanisms Underlying Antiproliferative and Chemopreventive Effects

The mechanisms behind this compound's observed effects are linked to its chemical structure as a bianthraquinone. Comparative studies suggest that the anticancer activity of bianthraquinones is generally lower than that of their corresponding anthraquinone monomers, such as emodin (B1671224). phytopharmajournal.comrsc.org This difference in activity has been attributed to the steric hindrance from the bianthraquinone's distorted conformation, which may affect its interaction with biological targets. rsc.org

Furthermore, the electronic properties and redox potentials of these compounds are believed to be important factors in their biological activity. phytopharmajournal.comresearchgate.net The number of hydroxyl groups on the benzene (B151609) ring and the atomic charge at specific positions on the molecule have been correlated with their anticancer potency. rsc.org

Antimalarial Mechanisms

In addition to its anticancer investigations, this compound has been identified as a compound of interest for its potential antimalarial properties. Malaria remains a significant global health issue, and the search for new therapeutic agents is crucial due to increasing drug resistance. nstproceeding.comresearchgate.net

Inhibition of Plasmodium Enzymes (e.g., Plasmepsin IV)

The Plasmodium parasite, which causes malaria, relies on various enzymes for its survival and replication. One such group of enzymes is the plasmepsins, a family of aspartic proteases that play a role in the digestion of hemoglobin within the parasite's food vacuole. nstproceeding.comresearchgate.netwustl.edu Plasmepsin IV (PMIV) is a specific enzyme in this family that is considered a potential target for antimalarial drugs. nstproceeding.comnih.gov

Molecular docking studies have been employed to predict the interaction between natural compounds and Plasmepsin IV. In a virtual screening of 238 compounds from Indonesian medicinal plants, this compound emerged as the most potent inhibitor of Plasmepsin IV. nstproceeding.comresearchgate.net The study reported a significantly stronger binding affinity for this compound compared to the enzyme's native ligand, suggesting its potential as a candidate for future antimalarial drug development. nstproceeding.comresearchgate.netresearchgate.netresearchgate.net

Table 2: Molecular Docking Analysis of this compound against Plasmepsin IV

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -11.2 |

| Plasmepsin IV Native Ligand | -3.8 |

Data sourced from a molecular docking study using the Plasmepsin IV enzyme (PDB ID: 5I70). nstproceeding.comresearchgate.net

Interference with Heme Polymerization Processes (as observed for related anthraquinones)

While direct studies on this compound's effect on heme polymerization are not extensively detailed in the available literature, the mechanism is well-documented for related anthraquinone compounds, providing a strong basis for its presumed action. researchgate.netverywellhealth.comresearchgate.net During the intra-erythrocytic stage of its life cycle, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. unpad.ac.id To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystalline substance called hemozoin. researchgate.net This process of heme polymerization is a critical survival mechanism for the parasite and a key target for antimalarial drugs. rsc.org

Anthraquinones, the class of compounds to which this compound belongs, are known to interfere with this detoxification process. verywellhealth.com It is proposed that these compounds inhibit the formation of hemozoin, leading to an accumulation of toxic free heme within the parasite. researchgate.net This buildup of heme is detrimental to the parasite, causing oxidative stress and ultimately leading to its death. researchgate.net Studies on other anthraquinones isolated from Cassia species, such as Cassiamin A, have demonstrated this mechanism of action. researchgate.net In preclinical models, treatment with these related compounds resulted in elevated heme concentrations in infected red blood cells, correlating with a reduction in parasite load. researchgate.net This suggests that the antimalarial activity of this compound and its analogs is likely mediated through the inhibition of heme polymerization, a mode of action shared by established antimalarial drugs. researchgate.netrsc.org

Other Investigated Biological Activities (In Vitro and Preclinical Models)

Antioxidant Potential within Bianthraquinone Class

This compound is a member of the bianthraquinone class of compounds, which are recognized for their antioxidant properties. phytopharmajournal.comresearchgate.net The antioxidant capacity of these compounds is often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. nih.gov Various in vitro assays are employed to evaluate this potential, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov

Alpha-Amylase Enzyme Inhibition Studies

Alpha-amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. japer.inresearchgate.net Inhibition of this enzyme can slow down carbohydrate digestion and absorption, leading to a reduction in post-meal blood glucose levels. d-nb.infonih.gov This makes alpha-amylase inhibitors a target for the management of hyperglycemia. japer.inresearchgate.net

Several studies have investigated the alpha-amylase inhibitory potential of extracts from Cassia species, which are known sources of this compound. japer.inresearchgate.netjaper.in For example, extracts from Cassia fistula have shown potent alpha-amylase inhibitory activity in vitro. japer.injaper.in In silico molecular docking studies have further explored the interaction of bianthraquinones, including this compound, with the active site of the alpha-amylase enzyme. researchgate.net These computational analyses suggest that compounds like this compound can bind effectively to the enzyme, potentially explaining the observed inhibitory activity of the plant extracts. researchgate.net The inhibitory concentration (IC50) values for extracts containing these compounds have been determined in various studies, highlighting their potential as natural alpha-amylase inhibitors. d-nb.inforesearchgate.netnih.govmdpi.com

Table 1: In Vitro Alpha-Amylase Inhibitory Activity of Cassia Species Extracts

| Plant Species | Extract Type | IC50 Value (µg/mL) | Reference |

| Cassia fistula | Not specified | 73.16 | japer.in |

| Cassia siamea | Petroleum ether | 33.38 ± 0.54 | researchgate.net |

| Cassia bakeriana | Ethanolic | 5.00 ± 0.85 | researchgate.net |

Antimicrobial Properties

The emergence of antibiotic-resistant microbial strains has spurred the search for new antimicrobial agents from natural sources. tsijournals.com Compounds isolated from plants, including those from the Cassia genus, have shown promise in this regard. nih.govscialert.net Anthraquinones and bianthraquinones, such as those found in Cassia species, have been reported to possess both antibacterial and antifungal properties. tsijournals.comnih.govscialert.netsemanticscholar.org

Studies on various extracts of Cassia species have demonstrated broad-spectrum antimicrobial activity against a range of human pathogens. tsijournals.comnih.govscialert.net For instance, extracts from Cassia fistula have been shown to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, as well as fungal species such as Candida albicans and Aspergillus niger. nih.govsemanticscholar.org The antimicrobial efficacy is often attributed to the presence of secondary metabolites like anthraquinones. nih.govscialert.net The minimum inhibitory concentration (MIC) values of these extracts and their isolated compounds have been determined against various microbial strains, confirming their potential as sources for the development of new antimicrobial agents. tsijournals.comscialert.net

Table 2: Antimicrobial Activity of Cassia Species Extracts

| Plant Species | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Cassia fistula | Staphylococcus aureus | 11-20 | nih.gov |

| Cassia fistula | Streptococcus pyogenes | 11-20 | nih.gov |

| Cassia fistula | Candida albicans | 14-20 | nih.gov |

| Cassia fistula | Aspergillus niger | 14-20 | nih.gov |

| Cassia nodosa | Fusarium moniliforme | 26.00 (Emodin) | scialert.net |

| Cassia nodosa | Aspergillus flavus | 21.00 (Rhein) | scialert.net |

Anti-inflammatory Modulations

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. nih.govmdpi.com The modulation of inflammatory pathways is a key strategy in the treatment of many of these conditions. unt.edu Natural products, including compounds from Cassia species, have been investigated for their anti-inflammatory potential. phytopharmajournal.commdpi.comresearchgate.netcabidigitallibrary.orgijsrtjournal.com

This compound and related bianthraquinones are believed to contribute to the anti-inflammatory effects observed with Cassia extracts. phytopharmajournal.comresearchgate.netscispace.comspandidos-publications.com Preclinical studies, often using models such as carrageenan-induced paw edema in rats, have demonstrated the anti-inflammatory activity of these extracts. researchgate.netcabidigitallibrary.org The mechanisms underlying these effects are thought to involve the inhibition of key inflammatory mediators. mdpi.comunt.eduresearchgate.net For example, some Cassia constituents have been shown to suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pro-inflammatory enzymes. mdpi.comresearchgate.net Furthermore, the modulation of signaling pathways such as nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response, has also been implicated. nih.govunt.eduresearchgate.net The anti-inflammatory properties of these compounds are often linked to their antioxidant activity, as reactive oxygen species can act as signaling molecules in inflammatory processes. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Cassiamin B and Analogues

Comparative Analysis of Dimeric vs. Monomeric Anthraquinone (B42736) Activity

A key aspect of understanding the SAR of Cassiamin B involves comparing its biological profile to that of its monomeric constituents, primarily emodin (B1671224). Research indicates that the dimerization of anthraquinone units does not always lead to enhanced biological activity and can, in some cases, be detrimental.

Comparative studies between the bianthraquinone cassiamin and the monomeric anthraquinone emodin have revealed that bianthraquinones can exhibit lower anti-cancer activities. nih.govrsc.org This reduced potency is often attributed to the steric hindrance created by the bulky, dimeric structure, which may adopt a distorted conformation. nih.govrsc.org Such conformational changes can interfere with the molecule's ability to effectively bind to its biological target.

In contrast, the monomeric form's anti-cancer potency is influenced by factors such as the atomic charge at the C-10 position and, notably, the number of hydroxyl groups present on the benzene (B151609) ring. nih.govrsc.org These features in the monomer appear to be more favorable for target interaction than the dimeric arrangement in cassiamin. Further studies have also suggested that certain monomeric anthraquinone derivatives show better antibacterial activities than their dimeric counterparts. mdpi.com

| Feature | Monomeric Anthraquinones (e.g., Emodin) | Dimeric Anthraquinones (e.g., this compound) | Source |

| General Potency | Often higher anticancer and antibacterial activity. | Can show lower biological activity compared to monomers. | nih.govrsc.orgmdpi.com |

| Steric Hindrance | Lower steric hindrance, allowing for better target interaction. | Increased steric bulk can lead to distorted conformations and hinder binding. | nih.govrsc.org |

| Key Activity Factors | - Atomic charge at C-10- Number of hydroxyl groups | The dimeric linkage itself is a primary determinant of overall conformation and activity. | nih.govrsc.org |

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of the anthraquinone scaffold is highly sensitive to structural modifications. Altering the type and position of substituent groups on the core structure can dramatically enhance or diminish its activity. SAR studies on anthraquinones, including emodin and by extension its dimer this compound, have provided insights into these relationships.

The hydroxyl (-OH) and methyl (-CH₃) groups, such as those present in the emodin skeleton, have been identified as crucial for certain biological activities, including antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The number and location of hydroxyl groups are known to be significant determinants of the anticancer potency of monomeric anthraquinones. nih.govrsc.org

Halogenation of the anthraquinone ring has a variable impact. While chlorination has been found to decrease the efficacy of these compounds, other halogens may have a different effect. nih.govrsc.org For instance, iodination of emodin has been shown to improve its antiviral activity. researchgate.net

Furthermore, the addition of other functional groups can modulate activity. Studies have shown that introducing sulphonamide or methyl ketone substituents at the C-1 position, or 3-sulfonamide groups, can play a crucial role in determining the potency of the resulting compounds. rsc.org

| Modification | Impact on Biological Activity | Example Compound Class | Source |

| Hydroxyl Groups | Crucial for antibacterial and anticancer activity; number and position are key. | Emodin | nih.govrsc.orgresearchgate.net |

| Methyl Groups | Identified as important for anti-MRSA activity. | Emodin | researchgate.net |

| Chlorination | Decreases efficacy. | Emodin/Cassiamin Analogues | nih.govrsc.org |

| Iodination | Can improve antiviral activity. | Emodin Analogues | researchgate.net |

| Sulphonamide/Methyl Ketone at C-1 | Can be a key determinant of potency. | Anthraquinone Derivatives | rsc.org |

| 3-Sulfonamide Group | Plays a crucial role in determining potency. | Anthraquinone Derivatives | rsc.org |

Computational Approaches in SAR Derivations

Modern drug discovery increasingly relies on computational methods to predict and explain the biological activity of chemical compounds, thereby accelerating the design of novel therapeutics. These in-silico techniques are valuable for deriving SAR for complex molecules like this compound and its analogues.

Molecular docking is a prominent computational tool used to simulate the interaction between a ligand (like an anthraquinone derivative) and a target protein's binding site. researchgate.net By predicting the binding affinity and orientation, docking studies can help elucidate why certain structural features lead to higher potency. For example, these models can visualize how the steric bulk of a dimeric structure might prevent optimal binding, as suggested for this compound. nih.govrsc.org

Computational studies have also been employed to design new dimeric cationic anthraquinone analogues with improved activity against drug-resistant bacteria. nih.gov These approaches allow researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted activity. Furthermore, computational analysis can help in understanding broader relationships, such as how modifications to the core structure influence receptor affinity and metabolism, guiding the development of more selective and stable compounds. slideshare.net

The integration of computational chemistry with experimental synthesis and biological evaluation provides a powerful platform for refining the SAR of this compound, leading to the rational design of new analogues with enhanced therapeutic potential. jscholaronline.org

Synthetic and Semi Synthetic Research on Cassiamin B Derivatives

Approaches to Chemical Synthesis of Bianthraquinone Scaffolds

The chemical synthesis of bianthraquinones like Cassiamin B presents a significant challenge due to the complexity of constructing the dimeric framework with correct regiochemistry and, in many cases, controlling axial chirality. The core of this compound is a 2,2'-bianthraquinonyl. phytopharmajournal.com Synthetic strategies often involve the coupling of two monomeric anthraquinone (B42736) or pre-anthraquinone units.

General approaches in the broader field of polycyclic aromatic hydrocarbon synthesis have utilized transition metal-catalyzed reactions, which offer efficient and selective methods for forming carbon-carbon bonds. nih.gov Methodologies such as palladium-catalyzed cross-coupling reactions have become instrumental in constructing complex molecular architectures. nih.govacs.org For instance, the synthesis of complex anthracene (B1667546) scaffolds has been achieved through various transition metal-catalyzed reactions, highlighting the power of these methods in building polycyclic systems. nih.gov

In the context of related bianthraquinones, such as the alterporriol family, the scaffold consists of two anthraquinone monomers linked at different positions (e.g., C-5–C-5′ or C-7–C-5′). nih.gov The synthesis of such compounds requires precise control over the coupling reaction to achieve the desired linkage. Biomimetic synthesis strategies, which attempt to mimic the proposed biosynthetic pathways in nature, have also been successfully employed for related alkaloids like cassiarins, involving key steps like Negishi-type coupling and silver(I)-promoted cyclization to form a tricyclic core. nih.gov While not this compound itself, these syntheses of related complex heterocyclic compounds demonstrate viable pathways for constructing the intricate scaffolds of natural products isolated from Cassia species. nih.gov

Table 1: Key Synthetic Reactions in the Assembly of Related Scaffolds

| Reaction Type | Catalyst/Reagent | Purpose | Reference |

|---|---|---|---|

| Negishi-type Coupling | Palladium/Zinc | C-C bond formation for core assembly | nih.gov |

| Cyclization | Silver(I) | Formation of tricyclic pyran-chromenone core | nih.gov |

| Ring-Closing Metathesis | Hoveyda-Grubbs Catalyst | Construction of macrocyclic scaffolds | doi.org |

Semi-Synthesis of Related Compounds (e.g., from Barakol)

Given the low natural abundance of certain dimeric alkaloids, researchers have explored semi-synthetic routes starting from more readily available precursors. scilit.com Barakol (B1226628), a major bioactive constituent isolated from the leaves and flowers of Cassia siamea, serves as a key starting material for the semi-synthesis of related alkaloids like cassiarins A and B. scilit.comresearchgate.netresearchgate.net Barakol itself is an unstable tricyclic compound that can be converted into the more stable anhydrobarakol. researchgate.net

Strategies for Derivatization and Analog Generation

The generation of derivatives and analogs of this compound and related compounds is crucial for exploring structure-activity relationships. Chemical derivatization allows for the systematic modification of the parent scaffold to produce novel compounds.

One primary strategy involves utilizing key synthetic intermediates. The anhydrobarakol chloride intermediate derived from barakol is particularly useful for this purpose. scilit.com By reacting it with different primary amines (such as butylamine, cyclohexylamine, or aniline), a variety of N-substituted cassiarin B derivatives can be synthesized. scilit.com This approach allows for the introduction of diverse functional groups onto the nitrogen atom of the heterocyclic core. scilit.comresearchgate.net

Another strategy involves direct modification of the bianthraquinone skeleton. For example, the synthesis of 5-chlorocassiamin A has been reported, demonstrating that halogenation is a viable method for creating new analogs. researchgate.net Similarly, research on related anthraquinones like emodin (B1671224) has shown that catalyst-free Mannich reactions can be used to introduce modifications at specific positions on the skeleton, providing an efficient route to new derivatives without complex protection-deprotection steps. researchgate.net In the synthesis of cassiarin A analogs, new substituents have been introduced at the C-11 position, starting from a common synthetic intermediate. nih.gov These methods highlight the chemical tractability of the core structures and provide a toolbox for generating a library of compounds for further investigation.

Table 2: Examples of Synthesized this compound-Related Derivatives

| Parent Compound | Reagent/Method | Position of Modification | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| Anhydrobarakol Chloride | Primary Amines (e.g., Butylamine) | Nitrogen of the core | N-substituted Cassiarin B analogs | scilit.com |

| Cassiamin A | Not specified | C-5 | 5-Chlorocassiamin A | researchgate.net |

| Cassiarin A Intermediate | Not specified | C-11 | C-11 substituted analogs | nih.gov |

Advanced Analytical Methods in Cassiamin B Research

Quantitative Determination Techniques

The accurate quantification of Cassiamin B in various samples is fundamental for research and quality control. To this end, two powerful analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have proven to be invaluable.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the separation and quantification of chemical compounds. nih.gov In a typical RP-HPLC setup for anthraquinone (B42736) analysis, a C18 column is employed as the stationary phase. nih.govnih.gov The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govcapes.gov.br Detection is commonly performed using a photodiode array (PDA) or UV detector at a specific wavelength, such as 225 nm or 254 nm. nih.govtrdizin.gov.tr The method's validation according to International Conference on Harmonization (ICH) guidelines ensures its reliability, with parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) being rigorously assessed. nih.govnih.gov For instance, a validated RP-HPLC method for a similar compound, Rhein, demonstrated good linearity (R² ≥0.996) and accuracy, with recovery rates between 94.75% and 100.32%. nih.gov

| Parameter | Typical Value/Range | Source |

| Stationary Phase | C18 Column | nih.govnih.gov |

| Mobile Phase | Acetonitrile and acidified water | nih.govnih.govcapes.gov.br |

| Detection Wavelength | 215-254 nm | nih.gov |

| Linearity (R²) | >0.99 | nih.govnih.gov |

| Accuracy (% Recovery) | 94.75% - 112.7% | nih.govnih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC-UV. mdpi.com This technique couples the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. jcbsc.org LC-MS/MS is particularly advantageous for quantifying low-abundance compounds in complex biological matrices. The multiple reaction monitoring (MRM) mode is often employed for its high specificity and accurate quantification. researchgate.net The development of an LC-MS/MS method involves optimizing parameters such as the mobile phase composition, often a mix of acetonitrile and water with additives like formic acid, and the mass spectrometer settings for specific precursor-to-product ion transitions for the analyte. chromatographyonline.commdpi.com The validation of LC-MS/MS methods also adheres to ICH guidelines, assessing linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govresearchgate.net A validated LC-MS/MS method for cannabinoids, for example, achieved an LLOQ of 0.195 ng/mL with excellent accuracy and precision. nih.gov

| Parameter | Typical Value/Range | Source |

| Technique | LC-MS/MS with MRM | researchgate.net |

| Sensitivity | High, with LLOQ in ng/mL to pg range | nih.govresearchgate.net |

| Specificity | High, due to mass-based detection | mdpi.com |

| Accuracy (% Recovery) | 90.6% - 110.9% | nih.govresearchgate.net |

| Precision (%RSD) | ≤ 10.7% | chromatographyonline.comresearchgate.net |

Method Development for Complex Mixture Analysis

Analyzing this compound within the intricate chemical environment of a plant extract presents significant challenges. The development of robust analytical methods is crucial to separate the target compound from a multitude of other phytochemicals. trdizin.gov.tr This often involves a strategic approach to optimize chromatographic conditions.

Method development for RP-HPLC frequently involves experimenting with different columns, mobile phase compositions, flow rates, and column temperatures to achieve optimal separation. trdizin.gov.trdergipark.org.tr A gradient elution, where the mobile phase composition is changed over time, is commonly used to resolve compounds with a wide range of polarities. trdizin.gov.tr For instance, a method for separating five anthraquinones utilized a gradient program with a C18 column and a mobile phase of methanol and 0.5% orthophosphoric acid in water. dergipark.org.tr

The extraction of this compound from the plant matrix is a critical first step. Techniques like ultrasonic extraction with solvents such as aqueous methanol have been shown to be efficient. mdpi.com To handle the complexity of the extract and minimize matrix effects, which can interfere with quantification in LC-MS/MS, sample preparation techniques like solid-phase extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed. mdpi.comchromatographyonline.com These cleanup steps help to remove interfering substances, thereby improving the accuracy and reliability of the analysis. chromatographyonline.com

Application in Standardizing Research Materials

The standardization of plant-based research materials is essential for ensuring the consistency and reproducibility of scientific studies. journalejmp.com The presence and quantity of bioactive compounds like this compound can vary significantly depending on factors such as the plant species, the part of the plant used, and environmental conditions. ijisrt.com Therefore, establishing a standardized chemical profile is a key aspect of quality control. journalejmp.com

Advanced analytical methods, particularly RP-HPLC and LC-MS/MS, are instrumental in this standardization process. By developing and validating a reliable quantitative method for this compound, researchers can establish a benchmark for the quality of the raw plant material or extract. journalejmp.com This involves setting specifications for the acceptable range of this compound content.

For example, a validated HPLC method can be used as a quality control tool to assess the quantity of a specific marker compound in different batches of plant material, ensuring that they meet the required standards for use in further research or product development. nih.gov This process of pharmacognostic evaluation, which includes macroscopic and microscopic analysis alongside chemical profiling, contributes to the development of a comprehensive monograph for the plant material, ensuring its proper identification and quality. journalejmp.com

Computational Chemistry and Molecular Modeling Studies of Cassiamin B

Molecular Docking for Target Identification and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used for target identification and to estimate the binding affinity of a ligand, such as Cassiamin B, to a specific protein target.

Detailed research findings have shown this compound's potential against several key protein targets implicated in different diseases. In a notable study targeting malaria, this compound was identified as a potent inhibitor of Plasmepsin IV (PMIV), an enzyme crucial for the survival of the Plasmodium parasite. researchgate.netresearchgate.net The docking experiment, conducted on the PMIV enzyme structure (PDB ID: 5I70), revealed that this compound possesses a strong binding affinity of -11.2 kcal/mol. researchgate.netresearchgate.net This was significantly lower than the binding affinity of the enzyme's native ligand, which was recorded at -3.8 kcal/mol, suggesting a more stable and potent interaction for this compound. researchgate.netresearchgate.net

Furthermore, the potential of this compound as an anti-diabetic agent has been explored through molecular docking. researchgate.net In these studies, this compound was docked against two key enzymes involved in carbohydrate metabolism. The compound showed effective binding affinity towards the protein targets with PDB IDs 1HNY and 2ZE0. researchgate.net The calculated binding affinities were -49.09 kcal/mol for 1HNY and -55.00 kcal/mol for 2ZE0, indicating strong inhibitory potential. researchgate.net

These molecular docking studies are crucial for initial target validation and provide a rational basis for prioritizing compounds for further experimental testing.

| Target Protein | PDB ID | Therapeutic Area | Predicted Binding Affinity (kcal/mol) | Reference Ligand Affinity (kcal/mol) |

|---|---|---|---|---|

| Plasmepsin IV (PMIV) | 5I70 | Anti-malarial | -11.2 | -3.8 |

| α-Amylase Target | 1HNY | Anti-diabetic | -49.09 | N/A |

| α-Glucosidase Target | 2ZE0 | Anti-diabetic | -55.00 | N/A |

Virtual Screening for Lead Compound Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is a cost-effective and time-efficient alternative to high-throughput screening.

This compound was successfully identified as a promising lead compound through a virtual screening campaign aimed at discovering new anti-malarial agents from natural sources. researchgate.net In one such study, a library of 238 compounds isolated from 43 different Indonesian medicinal plants was screened against the Plasmepsin IV (PMIV) enzyme. researchgate.netresearchgate.net The screening protocol employed molecular docking to predict the binding potential of each compound in the library. From this extensive screening, this compound (designated as AM202 in the study) emerged as the most potent inhibitor of Plasmepsin IV, distinguishing it from a large pool of natural products and marking it as a significant lead for anti-malarial drug development. researchgate.netresearchgate.net

This discovery underscores the power of virtual screening to navigate vast chemical spaces and pinpoint novel bioactive compounds like this compound for further investigation.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In the context of drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex and the specific interactions that hold them together over time, offering a dynamic perspective that complements the static view provided by molecular docking.

While direct molecular dynamics simulation studies specifically for this compound were not identified in the reviewed literature, the application of this technique has been demonstrated for the closely related compound, Cassiamin C. researchgate.netresearchgate.net For instance, MD simulations were performed to study the stability and interaction dynamics of Cassiamin C with targets such as phosphodiesterase 4 (PDE4B) and prolyl hydroxylase domain enzymes (PHD1/2). researchgate.net These simulations, often run for hundreds of nanoseconds, analyze parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex. tandfonline.com Such studies on Cassiamin C have confirmed stable binding within the receptor's active site and have elucidated the key hydrogen bonds and hydrophobic interactions responsible for this stability. researchgate.net

These findings for a related compound highlight the utility of MD simulations in validating docking results and providing a deeper understanding of the molecular interactions that underpin a compound's biological activity. Future MD simulation studies on this compound would be a critical next step to confirm the stability of its docked poses and to further elucidate the dynamic nature of its binding to therapeutic targets like Plasmepsin IV.

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets

Ongoing research is focused on identifying and validating new molecular targets for Cassiamin B to better understand its mechanisms of action. Computational approaches, such as molecular docking, are being employed to predict the binding of this compound to various protein targets. For instance, a molecular docking study screened a library of compounds from Indonesian medicinal plants and identified this compound as a potent inhibitor of Plasmepsin IV, an enzyme crucial for the survival of the Plasmodium parasite responsible for malaria. nstproceeding.comresearchgate.net The study revealed that this compound had a significantly higher binding affinity to Plasmepsin IV compared to the enzyme's native ligand. nstproceeding.comresearchgate.net

Similarly, virtual screening and molecular dynamics simulations have been used to identify potential new drug candidates for inflammatory bowel disease (IBD). nih.govresearchgate.net In these studies, Cassiamin C, a related compound, was identified as a promising candidate. nih.govresearchgate.net Further in silico studies have explored the potential of Cassiamin C as an activator for Sirtuin 1 (SIRT1), a protein involved in metabolic regulation and aging. innovareacademics.in While these computational predictions are a crucial first step, they necessitate experimental validation to confirm the interactions and their biological relevance for this compound.

Future research will likely involve a combination of computational and experimental techniques to uncover the full spectrum of this compound's molecular targets. This could include proteomic approaches to identify proteins that directly bind to this compound and genetic screening to find genes that modulate its activity.

Exploration of Combination Therapies in Preclinical Settings

The potential of this compound in combination with other therapeutic agents is an area ripe for preclinical investigation. The rationale behind combination therapy is to achieve synergistic effects, overcome drug resistance, and reduce the toxicity of individual agents. nih.gov For instance, studies have shown that some phytochemicals can enhance the efficacy of conventional cancer drugs. nih.gov

A study on mouse skin carcinogenesis demonstrated the chemopreventive effects of this compound in combination with emodin (B1671224). mdpi.commdpi.comphytopharmajournal.comijbs.comcore.ac.ukresearchgate.net This suggests that combining this compound with other natural compounds or standard chemotherapeutic drugs could be a promising strategy. Preclinical studies could explore combinations of this compound with drugs targeting different signaling pathways involved in cancer progression. For example, its potential anti-inflammatory properties could be combined with agents that induce apoptosis or inhibit angiogenesis. core.ac.uk

Future preclinical research should focus on systematic screening of drug combinations with this compound against various cancer cell lines and in animal models. These studies would need to evaluate not only the efficacy of the combinations but also their safety profiles and pharmacokinetic interactions.

Development of Advanced Delivery Systems for Research Purposes

The therapeutic potential of many natural compounds, including this compound, can be limited by factors such as poor solubility and low bioavailability. mdpi.com Advanced drug delivery systems offer a promising solution to overcome these challenges for research applications, enabling more precise and effective investigation of the compound's biological activities. nih.gov

Recent advances in biotechnology have focused on incorporating phytochemicals into various carrier systems like emulsions and nanoparticles to enhance their delivery and bioavailability. mdpi.com For example, nanoemulsions have been developed as a drug delivery system to improve the safety and efficacy of therapeutic agents. researchgate.net Other systems being explored include nanocrystals, polymeric and lipidic nanoparticles, and nanogels. nih.gov These systems can be designed to protect the compound from degradation, improve its solubility, and facilitate its transport across biological membranes. mdpi.comnih.gov

For this compound, the development of such delivery systems would be highly beneficial for preclinical research. For instance, encapsulating this compound in nanoparticles could enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. This would allow for a more accurate assessment of its anticancer activity in animal models. Future research in this area should focus on designing and optimizing delivery systems specifically for this compound and evaluating their performance in various in vitro and in vivo models.

Discovery of New Biosynthetic Routes for Enhanced Production

The natural abundance of this compound can be low, making its extraction from plant sources for large-scale research challenging and expensive. mdpi.com Therefore, the discovery and engineering of new biosynthetic routes are crucial for enhancing its production.

One approach is to use microbial hosts, such as Escherichia coli, to produce the compound through metabolic engineering. mdpi.com This involves introducing the necessary biosynthetic genes into the microbe and optimizing the fermentation conditions to maximize the yield. mdpi.com For example, a study successfully used a recombinant E. coli strain to produce derivatives of chrysazin, an anthraquinone (B42736) similar in structure to the monomers of this compound. mdpi.com This demonstrates the feasibility of using microbial systems for producing complex natural products.

Another strategy is to explore the plant's own biosynthetic pathways. While the complete biosynthetic pathway of this compound is not yet fully elucidated, it is known to be a bianthraquinone, likely formed from the dimerization of anthraquinone monomers. phytopharmajournal.comacs.org Further research into the enzymes and genes involved in this process in Cassia species could lead to new methods for enhancing its production, either through genetic modification of the plant or by using the identified enzymes in a cell-free synthesis system.

Comprehensive Systems Biology Approaches to this compound Activity

A comprehensive understanding of the biological effects of this compound requires a systems-level approach that integrates data from various "-omics" technologies, such as genomics, proteomics, and metabolomics. chemrxiv.orgnih.gov Systems biology can help to elucidate the complex network of interactions that are perturbed by this compound, providing a more holistic view of its mechanism of action. chemrxiv.orgnih.gov

By analyzing the changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with this compound, researchers can identify the key pathways and biological processes that are affected. This information can then be used to construct computational models that simulate the compound's effects and predict its potential therapeutic applications and side effects. chemrxiv.org

Q & A

Q. What are the standard protocols for isolating Cassiamin B from Cassia siamea?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like column chromatography or HPLC. The crude extract is partitioned based on polarity, and fractions are screened for this compound using TLC or LC-MS. Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Steps :

Plant material drying and grinding.

Soxhlet extraction with methanol.

Fractionation via silica gel chromatography.

Final purification using preparative HPLC.

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and carbon frameworks. For this compound (C₃₀H₃₀O₁₂), DEPT and HSQC spectra clarify oxygenated carbons and glycosidic linkages .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., m/z 583.1812 for [M+H]⁺). MS/MS fragments elucidate substructures.

- X-ray Crystallography : If crystalline, this provides absolute stereochemistry .

Q. How can researchers assess the purity of this compound post-isolation?

- Methodological Answer :

- HPLC-UV/LC-MS : Compare retention times and spectral profiles against reference standards.

- Melting Point Analysis : Sharp melting points indicate purity.

- Elemental Analysis : Verify C, H, O ratios match theoretical values (C₃₀H₃₀O₁₂: C 62.28%, H 5.23%, O 32.49%) .

Advanced Research Questions

Q. What methodologies are used to evaluate this compound’s inhibitory effects on α-glucosidase and α-amylase?

- Methodological Answer :

- In vitro Enzymatic Assays :

α-Glucosidase Inhibition : Measure residual enzyme activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate. IC₅₀ values are calculated from dose-response curves .

α-Amylase Inhibition : Use starch-iodine assays or DNSA reagent to quantify reducing sugars.

- Kinetic Analysis : Lineweaver-Burk plots determine inhibition type (competitive/uncompetitive).

- Table : Inhibitory Activity of this compound (from )

| Target Enzyme | IC₅₀ (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| α-Glucosidase | 12.5 | -60.18 (1HNY) |

| α-Amylase | 8.7 | -55.00 (2ZE0) |

Q. How can molecular docking studies be optimized to predict this compound’s binding affinity with diabetic targets?

- Methodological Answer :

- Protein Preparation : Use tools like AutoDock Vina to prepare receptor files (PDB: 1HNY, 2ZE0). Remove water molecules and add polar hydrogens.

- Ligand Preparation : Generate 3D conformers of this compound using Open Babel. Assign Gasteiger charges.

- Docking Parameters :

- Grid box size: 20 Å × 20 Å × 20 Å around the active site.

- Exhaustiveness: 100 for thorough sampling.

- Validation : Compare results with known inhibitors (e.g., acarbose) and validate via MD simulations .

Q. What strategies resolve contradictions in this compound’s bioactivity data across different studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies and apply statistical corrections (e.g., Benjamini-Hochberg procedure for false discovery rate control) .

- Sensitivity Analysis : Test if variations in assay conditions (pH, temperature) or compound purity affect outcomes.

- Cross-Validation : Use orthogonal methods (e.g., in vitro assays vs. in silico predictions) to confirm results .

Experimental Design & Reproducibility

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

- Methodological Answer :

- Concentration Range : Use 5–8 log-dilution points (e.g., 0.1–100 µM).

- Controls : Include positive controls (e.g., acarbose for α-glucosidase) and solvent-only blanks.

- Replicates : Perform triplicate measurements per concentration.

- Data Reporting : Provide raw data with standard deviations and confidence intervals .

Q. What criteria validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene Knockdown/Overexpression : Test if silencing target genes (e.g., PPARγ) abolishes effects.

- Biomarker Analysis : Measure downstream markers (e.g., GLUT4 translocation for insulin sensitivity).

- In Vivo Models : Use diabetic rodent models to confirm efficacy and toxicity profiles .

Data Interpretation & Reporting

Q. How to address variability in this compound’s bioactivity due to plant source differences?

- Methodological Answer :

Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antidiabetic agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.